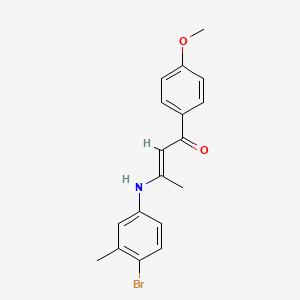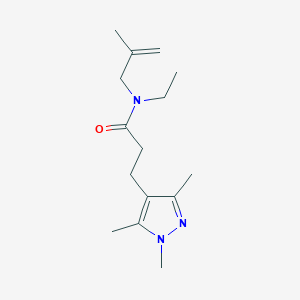![molecular formula C17H16Cl2N2O3 B3912340 (1Z)-2-(2,4-dichlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912340.png)
(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide
Overview
Description
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group, a methylphenoxy group, and an ethanimidamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often begins with the chlorination of aniline to produce 2,4-dichloroaniline. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester. The ester undergoes further reactions, including hydrolysis and amidation, to yield the final product. The reaction conditions generally involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the ethanimidamide and methylphenoxy moieties.
3-Methylphenoxyacetic acid: Contains the methylphenoxy group but differs in the rest of the structure.
Uniqueness
(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-11-3-2-4-14(7-11)23-10-17(22)24-21-16(20)8-12-5-6-13(18)9-15(12)19/h2-7,9H,8,10H2,1H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFPJBZWKQYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]thiourea](/img/structure/B3912262.png)
![2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B3912263.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]glycine](/img/structure/B3912278.png)
![N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE](/img/structure/B3912283.png)
![7-chloro-3-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3912291.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate](/img/structure/B3912297.png)
![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3912298.png)

![3-[(4-bromo-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B3912308.png)
![(1Z)-2-(4-chlorophenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912327.png)
![ethyl [(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3912330.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B3912341.png)

